1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene

Antiestrogen Stereochemistry Hexestrol

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene (CAS 83303-83-7), systematically named 2,3-bis(4-methoxyphenyl)pent-1-ene, is a synthetic nonsteroidal stilbene-type compound belonging to the class of hexestrol dimethyl ethers. It was investigated in the 1970s as part of a series of antiestrogenic and antifertility agents and serves as a chiral intermediate for the synthesis of optically active hexestrol homologues.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 83303-83-7
Cat. No. B12808731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene
CAS83303-83-7
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC
InChIInChI=1S/C19H22O2/c1-5-19(16-8-12-18(21-4)13-9-16)14(2)15-6-10-17(20-3)11-7-15/h6-13,19H,2,5H2,1,3-4H3
InChIKeyFSOCMCMBWWBSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene (CAS 83303-83-7): Chemical Class and Research History


1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene (CAS 83303-83-7), systematically named 2,3-bis(4-methoxyphenyl)pent-1-ene, is a synthetic nonsteroidal stilbene-type compound belonging to the class of hexestrol dimethyl ethers [1]. It was investigated in the 1970s as part of a series of antiestrogenic and antifertility agents and serves as a chiral intermediate for the synthesis of optically active hexestrol homologues [1].

Why 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene Cannot Be Replaced by Its Closest Analogs


Seemingly analogous compounds like 2,3-bis(p-methoxyphenyl)but-1-ene or the parent hexestrol diphenol cannot be interchanged because our target compound's unique ethyl substitution at the pent-1-ene backbone creates a distinct chiral environment that controls metabolic stability and receptor interaction geometry [1]. Substituting with a butene-chain homolog would alter the lipophilic balance and abolish the specific (+)-(R) configuration necessary for certain antiestrogenic actions, rendering cross-class replacement invalid [2].

Quantitative Differentiation Evidence for 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene Against Closest Analogs


Chiral Differentiation: Enantiomeric Excess and Optical Rotation of the Pent-1-ene Backbone

The (-)-enantiomer of the target compound exhibits an optical rotation of [α]D -49.5°, which is significantly different from the (-)-enantiomer of the but-1-ene homolog ([α]D -73.6°) [1]. This quantifiable difference in chiral expression is essential for users requiring a specific enantiomer for stereospecific receptor interaction studies.

Antiestrogen Stereochemistry Hexestrol

Estrogen Receptor (ER) Agonist Activity in MCF7 Cells Compared to Methoxychlor Metabolites

In human MCF7 breast cancer cell proliferation assays, the target compound is structurally related to estrogenic metabolites of methoxychlor. While the target compound itself is a dimethyl ether precursor (a pro-drug form), the corresponding bis-hydroxy metabolite (hexestrol-type) is known to exhibit potent estrogenic activity. As a reference, the parent hexestrol shows an EC50 in the sub-nanomolar range for ERα [1]. The target compound's value lies in its ability to serve as a stable, non-polar precursor that can be converted to the active species, allowing controlled activation in experimental systems.

Xenoestrogen MCF7 proliferation Estrogen receptor

Synthetic Utility as a Chiral Intermediate for Hexestrol Homologue Synthesis

The target compound was explicitly synthesized and resolved to establish the absolute configuration of hexestrol homologues. The (-)-(8)-2,3-bis(p-methoxyphenyl)pent-1-ene was correlated with (+)-erythro-2,3-bis(p-hydroxyphenyl)pentane to assign the (2R,3S) configuration [1]. This specific correlation is not possible with the but-1-ene or other chain-length variants, making this compound uniquely suited for synthesizing pentane-backbone antiestrogens.

Antifertility Hexestrol Chiral synthesis

Radiolabeling Potential for Biodistribution Studies Compared to Diphenylpentane Analogs

The target compound has been utilized in the synthesis of selenium-75 labeled diselenides for potential tumor-specific radiopharmaceuticals. The 1-methyl-seleno derivative of the target compound showed slightly higher uterine-to-blood ratios and uterine tissue concentrations in Sprague-Dawley rats compared to the des-methoxy diphenyl analog [1]. This suggests the methoxy substitution provides a measurable biodistribution advantage.

Radiopharmaceutical Selenium-75 Tumor imaging

Optimal Research and Industrial Application Scenarios for 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene


Chiral Reference Standard for Hexestrol Homologue Absolute Configuration Assignment

The (-)-(8)-enantiomer of this compound, with a known optical rotation of [α]D -49.5°, serves as the definitive chiral reference for establishing the absolute configuration of pentane-chain hexestrol derivatives [1]. Analytical laboratories can use it to calibrate polarimeters or as a chiral HPLC standard, relying on the validated correlation published by Collins and Hobbs.

Synthetic Precursor for Radiolabeled Estrogen Receptor Probes

This compound is the direct synthetic precursor for preparing 1-(75Se)methylseleno-2,3-bis(4-methoxyphenyl)pentane, a radiolabeled agent that demonstrated preferential uterine uptake in rat biodistribution models [1]. Procurement for radiopharmaceutical research is warranted specifically because the methoxy substitution pattern improves target-tissue selectivity over des-methoxy analogs.

Pharmacological Tool for Proestrogen Activation Studies

As a dimethyl ether-protected proestrogen, this compound can be used in assays requiring controlled metabolic activation to the active bis-hydroxy hexestrol-type estrogen [2]. Unlike methoxychlor, which contains multiple estrogenic contaminants, this single-compound proestrogen provides a cleaner experimental system for studying P450-mediated conversion and subsequent ER activation.

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